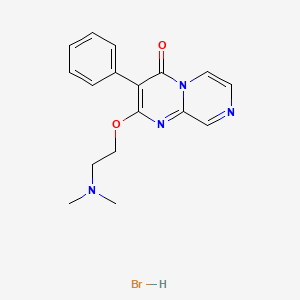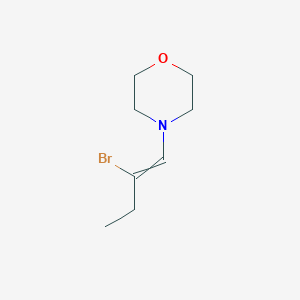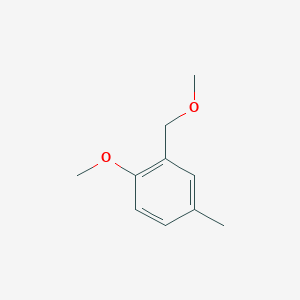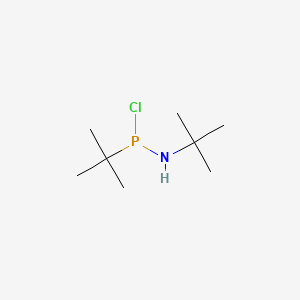![molecular formula C12H25NO3 B14698194 [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate CAS No. 25384-47-8](/img/structure/B14698194.png)
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is a carbamate ester, a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group and a dimethylpentyl chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2,3-dimethylpentanol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities and ensure the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate ester can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted carbamate esters.
Applications De Recherche Scientifique
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug formulation.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of [2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbaryl: Another carbamate ester used as an insecticide.
Rivastigmine: A carbamate ester used in the treatment of Alzheimer’s disease.
Aldicarb: A carbamate ester used as a pesticide.
Uniqueness
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate is unique due to its specific structural features, such as the hydroxymethyl and dimethylpentyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the synthesis of specialized molecules and in biochemical research.
Propriétés
Numéro CAS |
25384-47-8 |
|---|---|
Formule moléculaire |
C12H25NO3 |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-10(4)12(5,7-14)8-16-11(15)13-9(2)3/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
Clé InChI |
VBLCEXPSCQTKLT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(CO)COC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)


![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)

![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)

![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)


![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
